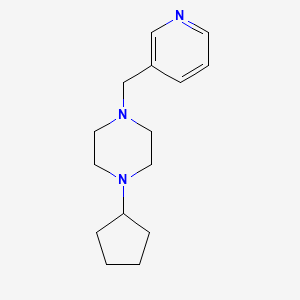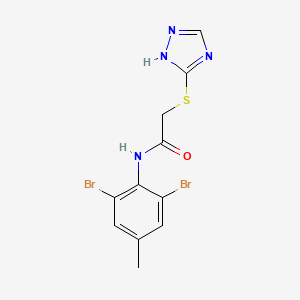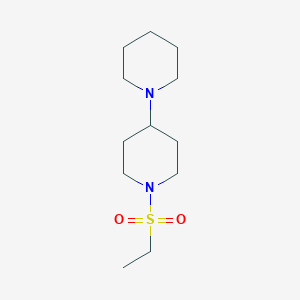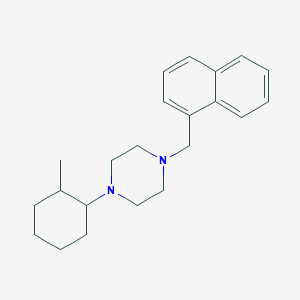![molecular formula C21H25F3N2 B10880643 1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10880643.png)
1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals It is characterized by the presence of a phenylpropyl group and a trifluoromethylbenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylpropyl halide and the piperazine intermediate.
Introduction of the Trifluoromethylbenzyl Group: The final step involves the attachment of the trifluoromethylbenzyl group through another nucleophilic substitution reaction using a trifluoromethylbenzyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its interactions with biological receptors and its potential effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal communication and potentially altering physiological responses.
Comparison with Similar Compounds
1-(3-Phenylpropyl)piperazine: Lacks the trifluoromethylbenzyl group, which may result in different pharmacological properties.
4-(2-Trifluoromethylbenzyl)piperazine: Lacks the phenylpropyl group, which may affect its interaction with biological targets.
Uniqueness: 1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both the phenylpropyl and trifluoromethylbenzyl groups. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H25F3N2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C21H25F3N2/c22-21(23,24)20-11-5-4-10-19(20)17-26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11H,6,9,12-17H2 |
InChI Key |
DVZKYFFHULYTCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10880571.png)

![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880580.png)
![4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B10880588.png)
![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10880594.png)

![2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10880607.png)

![3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B10880619.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880626.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10880639.png)

